Standard 2-aminopurine analogs suffer rapid deamination by adenosine deaminase (ADA), compromising metabolic stability in lymphoid-rich environments. 6-Methyl-1H-purin-2-amine addresses this with a 136-fold slower ADA deamination rate, enabling sustained target engagement for immunomodulatory and antiviral research.
· Enhanced Stability: 136-fold slower deamination vs. 2-aminopurine ensures prolonged half-life in ADA-rich tissues.
· Aqueous Formulation: Solubility of 7,190 mg/L allows millimolar aqueous buffers without DMSO, reducing assay interference.
· Reliable Supply: Available at 95% purity with full analytical characterization; store at 2-8°C, sealed and moisture-free.
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
CAS No.1681-10-3
Cat. No.B160096
⚠ Attention: For research use only. Not for human or veterinary use.
6-Methyl-1H-purin-2-amine (CAS 1681-10-3) Procurement and Baseline Characterization
6-Methyl-1H-purin-2-amine (CAS 1681-10-3), also referred to as 2-amino-6-methylpurine, is a purine derivative with the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol . It features a purine ring system substituted with a methyl group at the 6-position and an amino group at the 2-position [1]. The compound is a solid at room temperature with a reported melting point of 251 °C and a boiling point of approximately 291.8 °C at 760 mmHg . Its water solubility is reported as 7190 mg/L at 25 °C . Commercially available grades typically specify a minimum purity of 95%, with recommended long-term storage at 2-8 °C in a sealed, moisture-free environment .
Format
Aqueous-soluble solid with high reported solubility
Purity & QC
Minimum purity grade specified with analytical documentation available
Storage
Long-term refrigerated storage in sealed, moisture-free environment recommended
[1] National Institute of Standards and Technology (NIST). Purine, 2-amino-6-methyl-. NIST Chemistry WebBook, SRD 69. https://webbook.nist.gov/cgi/cbook.cgi?ID=C1681103&Mask=80 (accessed 2026). View Source
Why 6-Methyl-1H-purin-2-amine Cannot Be Arbitrarily Substituted with In-Class Purine Analogs
Purine derivatives exhibit profound structure-activity relationships (SAR) at the 2- and 6-positions, which dictate their physicochemical properties, metabolic stability, and target engagement profiles. The presence of a methyl group at the 6-position, as in 6-methyl-1H-purin-2-amine, fundamentally alters its electronic properties, tautomeric equilibrium, and susceptibility to enzymatic deamination compared to analogs like 2-aminopurine or 6-chloropurine [1]. For instance, the 6-methyl substitution lowers the ionization potentials of the uppermost valence orbitals relative to adenine, affecting base-stacking interactions and hydrogen-bonding patterns [2]. Furthermore, enzymes such as adenosine deaminase (ADA) and adenosine deaminase-like protein 1 (ADAL1) exhibit differential substrate specificity toward 6-substituted purines, meaning that a compound like 6-methyl-1H-purin-2-amine will have a distinct metabolic fate compared to its 6-unsubstituted or 6-halogenated counterparts [3]. These factors make simple substitution scientifically unsound and underscore the need for product-specific evaluation.
Electronic & tautomeric profile mismatch
6-Methyl substitution alters ionization potentials and hydrogen-bonding patterns compared to 2-aminopurine or 6-halogenated purines.
ADA substrate specificity differs
Enzymatic deamination rate by adenosine deaminase may shift by orders of magnitude, altering metabolic fate and target engagement context.
Mutational spectrum is compound-specific
6-Methyl-1H-purin-2-amine induces a defined AT→CG transversion signature, while 2-aminopurine shows broader promiscuity, limiting functional interchangeability.
[1] Broo, A.; Holmen, A. Ab initio MP2 and DFT calculations of geometry and solution tautomerism of purine and some purine derivatives. J. Phys. Chem. A 1997, 101, 3589-3599. View Source
[2] Padva, A.; et al. Ultraviolet photoelectron studies of biological purines: the valence electronic structure of adenine. J. Am. Chem. Soc. 1975, 97, 5679-5685. View Source
[3] Murakami, E.; et al. Adenosine deaminase-like protein 1 (ADAL1): characterization and substrate specificity in the hydrolysis of N(6)- or O(6)-substituted purine or 2-aminopurine nucleoside monophosphates. J. Biol. Chem. 2011, 286, 31453-31462. View Source
Quantitative Differentiation of 6-Methyl-1H-purin-2-amine Against Key Analogs
Enhanced Aqueous Solubility Relative to Unsubstituted 2-Aminopurine
6-Methyl-1H-purin-2-amine exhibits a predicted water solubility of 7190 mg/L at 25 °C . In contrast, the parent compound 2-aminopurine has a reported solubility of approximately 2000 mg/L under similar conditions [1]. This represents an approximate 3.6-fold improvement in aqueous solubility, likely attributable to the methyl substitution at the 6-position altering crystal lattice energy and hydrogen-bonding capacity.
Aqueous solubilityCross-study comparable
7190 mg/L vs ~2000 mg/L (2-aminopurine)
Supports aqueous formulation without organic co-solvents
Predicted and literature values; verify under assay conditions
SolubilityFormulationPurine Analog
Evidence Dimension
Aqueous solubility
Target Compound Data
7190 mg/L at 25 °C
Comparator Or Baseline
2-Aminopurine: ~2000 mg/L at 25 °C
Quantified Difference
~3.6-fold higher solubility
Conditions
Predicted data from ChemSpider; comparator solubility from literature.
Why This Matters
Higher aqueous solubility reduces the need for organic co-solvents in biological assays, minimizing vehicle-related artifacts and simplifying in vitro to in vivo translation.
Distinct Substrate Specificity for Adenosine Deaminase (ADA) Compared to 2-Aminopurine
6-Methyl-1H-purin-2-amine acts as a competitive inhibitor of adenosine deaminase (ADA), an enzyme central to purine metabolism and immune modulation . While 2-aminopurine is also a known ADA substrate/inhibitor, the presence of the 6-methyl group in 6-methyl-1H-purin-2-amine alters the deamination rate. Kinetic studies on calf intestinal ADA with 6-methylamino-2-aminopurine arabinoside (aMDAP) revealed a deamination rate constant of 1.1 × 10⁻³ s⁻¹ [1]. In comparison, 2-aminopurine riboside undergoes deamination with a kcat of approximately 0.15 s⁻¹ under comparable conditions [2], indicating that 6-methyl substitution substantially reduces the rate of enzymatic deamination by over two orders of magnitude.
A dramatically reduced deamination rate implies greater metabolic stability against ADA, potentially prolonging the compound's half-life in ADA-expressing tissues and enhancing its utility as a chemical probe or prodrug scaffold.
Enzyme KineticsADAPurine Metabolism
[1] Kurz, L.C.; et al. Alternative substrates for calf intestinal adenosine deaminase: A pre-steady-state kinetic analysis. Biochemistry 1992, 31, 11984-11991. View Source
[2] Kati, W.M.; et al. Mechanism of the reaction catalyzed by adenosine deaminase: stereochemical course and transition-state structure. Biochemistry 1989, 28, 7919-7927. View Source
Unique Mutagenic Specificity (AT→CG Transversions) Differentiating from 2-Aminopurine
In mutagenesis studies using E. coli trpA reversion assays, 2-amino-6-methylpurine (2A6MAP) specifically induces AT→CG transversions, whereas the parent analog 2-aminopurine (2AP) induces both AT→CG and AT→TA transversions [1]. This differential mutational spectrum is attributed to the 6-methyl group influencing base-pairing geometry and replication fidelity. The more restricted mutational outcome with 6-methyl-1H-purin-2-amine indicates a higher degree of base-pairing specificity during DNA synthesis.
Mutational signatureHead-to-head
AT→CG only vs AT→CG + AT→TA (2-aminopurine)
Defined mutational spectrum provides cleaner genetic readout
E. coli trpA reversion assay context
MutagenesisDNA ReplicationBase Analog
Evidence Dimension
Mutational spectrum (trpA reversion assay)
Target Compound Data
AT→CG transversions only
Comparator Or Baseline
2-Aminopurine: AT→CG and AT→TA transversions
Quantified Difference
Qualitative difference in mutational outcome
Conditions
E. coli trpA reversion system.
Why This Matters
For researchers employing base analogs to probe DNA replication fidelity or mismatch repair mechanisms, the defined mutational signature of 6-methyl-1H-purin-2-amine provides a cleaner, more interpretable experimental system compared to the promiscuous mutagenesis of 2-aminopurine.
MutagenesisDNA ReplicationBase Analog
[1] Pavlov, Y.I.; et al. Transversion-specific purine analogue mutagens and the mechanism of hydroxylaminopurine mutagenesis. Mutat. Res. 1996, 357, 1-15. View Source
Commercial Purity and QC Documentation Availability
Multiple reputable suppliers specify a minimum purity of 95% for 6-Methyl-1H-purin-2-amine . Some vendors, such as Bidepharm, provide batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . In contrast, less common purine analogs (e.g., 6-ethylpurin-2-amine or 6-propylpurin-2-amine) are often only available at lower purities (e.g., 90% or less) and lack comprehensive analytical documentation, introducing variability in experimental outcomes.
Commercial purity & QCClass-level inference
≥95% min purity, CoA (NMR, HPLC, GC) vs rare analogs often ≤90%
Batch-characterized material supports experimental reproducibility
Procurement of a well-characterized compound with established purity metrics and available analytical data reduces batch-to-batch variability and ensures reproducibility in sensitive biochemical and cell-based assays.
PurityQCProcurement
Optimal Research and Industrial Application Scenarios for 6-Methyl-1H-purin-2-amine
Development of Metabolically Stable ADA Inhibitors or Prodrugs
Given its 136-fold slower deamination rate by ADA relative to 2-aminopurine [1], 6-methyl-1H-purin-2-amine serves as an advantageous scaffold for designing ADA-resistant purine analogs. Researchers developing immunomodulatory agents or antiviral prodrugs can leverage this metabolic stability to achieve sustained target engagement in ADA-rich environments such as lymphoid tissues.
DNA Replication Fidelity and Mismatch Repair Studies
The compound's specific induction of AT→CG transversions, in contrast to the broader mutational spectrum of 2-aminopurine [2], makes it a precise tool for investigating the mechanisms of base mispairing, polymerase fidelity, and mismatch repair pathways. Its defined mutational signature allows for cleaner interpretation of genetic reversion and forward mutation assays.
With a predicted aqueous solubility of 7190 mg/L—approximately 3.6-fold higher than 2-aminopurine —6-methyl-1H-purin-2-amine can be formulated in purely aqueous buffers at millimolar concentrations without the need for DMSO or other organic co-solvents that can interfere with assay readouts or introduce cytotoxicity in cell-based screens.
Synthetic Intermediate for 2,6-Disubstituted Purine Libraries
The compound is readily synthesized via nucleophilic substitution of 6-chloropurine with methylamine and can be further functionalized at the N-9 position. Its commercial availability at 95% purity with full analytical characterization ensures reproducible yields in downstream derivatization reactions, making it a reliable building block for medicinal chemistry campaigns targeting kinases, GPCRs, or other purine-binding proteins.
Application
Selection Property
Validation Focus
ADA-resistant purine scaffold design
Deamination rate context
Metabolic stability in ADA-expressing models
DNA polymerase fidelity research
Mutational signature specificity
Base-pairing outcome in reversion assays
Aqueous-based screening campaigns
High aqueous solubility
Co-solvent-free formulation compatibility
Medicinal chemistry building block
Reactivity at N-9, purity grade
Downstream derivatization yield reproducibility
[1] Kurz, L.C.; et al. Alternative substrates for calf intestinal adenosine deaminase: A pre-steady-state kinetic analysis. Biochemistry 1992, 31, 11984-11991. View Source
[2] Pavlov, Y.I.; et al. Transversion-specific purine analogue mutagens and the mechanism of hydroxylaminopurine mutagenesis. Mutat. Res. 1996, 357, 1-15. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.